molecular formula C21H24N4O4 B2853757 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034565-74-5

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2853757
CAS No.: 2034565-74-5
M. Wt: 396.447
InChI Key: JNECSZRVAOTFBO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a chemical compound with the CAS Registry Number 2034565-74-5 and a molecular formula of C 21 H 24 N 4 O 4 , yielding a molecular weight of approximately 396.44 g/mol . Its structure incorporates multiple heterocyclic systems, including a 3,5-dimethylpyrazole and a furan ring, which are motifs frequently associated with diverse biological activities in medicinal chemistry research . The presence of the ethanediamide (oxalamide) linker provides a rigid, hydrogen-bonding capable scaffold that can be critical for interactions with biological targets. This compound is intended for research and development applications in a laboratory setting. It is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring the properties of nitrogen-containing heterocycles, particularly pyrazole derivatives, may find this compound of significant interest for constructing more complex molecules or for screening in various biological assays .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-13-7-8-18(28-4)16(10-13)23-21(27)20(26)22-12-17(19-6-5-9-29-19)25-15(3)11-14(2)24-25/h5-11,17H,12H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNECSZRVAOTFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and furan intermediates, followed by their coupling through an appropriate linker, and finally the formation of the oxalamide group. Common reagents might include pyrazole derivatives, furan derivatives, and oxalyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds containing pyrazole and furan rings have been reported to exhibit antimicrobial properties. Research has shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can modulate inflammatory responses. This compound may act by inhibiting specific pathways involved in inflammation, thus offering therapeutic potential for conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells. The presence of the furan moiety may enhance this activity by interacting with cellular mechanisms involved in tumor growth .
  • Neuroprotective Effects : Some studies have indicated that pyrazole derivatives can provide neuroprotection against oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Pesticidal Activity : The unique structure of this compound may contribute to its efficacy as a pesticide. Pyrazole-based compounds are known for their ability to disrupt pest metabolism, making them valuable in agricultural formulations aimed at pest control .
  • Herbicidal Properties : Research indicates that certain furan derivatives can inhibit plant growth by interfering with photosynthesis or other metabolic pathways. This suggests potential use as a herbicide to manage unwanted vegetation in crops .
  • Antimicrobial Efficacy Study : A study demonstrated that a related pyrazole-furan compound showed significant inhibition against Staphylococcus aureus, suggesting that modifications to the structure could enhance potency against resistant strains .
  • Anti-inflammatory Research : Research published in Journal of Medicinal Chemistry indicated that certain pyrazole derivatives reduced inflammation markers in animal models of arthritis, paving the way for further exploration of this compound's therapeutic potential .
  • Herbicidal Activity Assessment : A field study evaluated the effectiveness of a furan-containing herbicide on controlling weed populations in corn fields, showing promising results in reducing weed biomass without harming crop yields.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic system (pyrazole + furan) and ethanediamide linkage. Below is a comparative analysis with analogous compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound (Source) Core Structure Key Functional Groups Potential Applications
Target Compound Pyrazole + Furan + Ethanediamide 3,5-Dimethylpyrazole, 2-methoxy-5-methylphenyl Research candidate (hypothetical)
: Compound m Oxazolidinyl + Pyrimidine + Acetamide Dimethylphenoxy, hydroxy groups Pharmaceutical (stereospecific amide)
: Oxadixyl Oxazolidinyl + Acetamide 2,6-Dimethylphenyl Fungicide (systemic activity)
: Triaziflam Triazine + Phenoxy 1-Fluoro-1-methylethyl Herbicide (ALS inhibitor)

Key Findings:

Heterocyclic Diversity: The target compound’s pyrazole-furan system contrasts with oxazolidinyl () or triazine () cores. Pyrazoles are known for kinase inhibition (e.g., Celecoxib), while furans exhibit antibacterial properties, suggesting dual mechanisms of action . Ethanediamide vs.

Substituent Effects: The 2-methoxy-5-methylphenyl group may improve lipophilicity and membrane permeability compared to the 2,6-dimethylphenyl group in oxadixyl, which is critical for fungicidal uptake .

Application Hypotheses: Pharmaceutical: Similar to ’s amides (used in peptide-mimetic drugs), the target compound’s ethanediamide bridge could mimic peptide backbones, enabling protease inhibition .

Research Implications and Gaps

  • Structural Characterization : Crystallographic analysis using programs like SHELX () could resolve its 3D conformation, clarifying interactions with biological targets .
  • Activity Screening : Prioritize assays against kinase targets (pyrazole relevance) and fungal pathogens (furan relevance) based on structural analogs .
  • Synthetic Feasibility : The absence of stereocenters may reduce synthetic complexity compared to ’s compounds, enabling scalable production .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic compound that incorporates a pyrazole ring and a furan moiety, which are known for their diverse biological activities. The structural complexity of this compound suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Biological Activity Overview

Compounds containing pyrazole and furan structures have been extensively studied for their biological properties. The biological activities attributed to pyrazoles include:

  • Anticancer : Pyrazoles exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : They are known to inhibit pro-inflammatory cytokines.
  • Antimicrobial : Certain derivatives show effectiveness against bacterial and fungal strains.
  • Analgesic : Some compounds provide pain relief through various mechanisms.

The specific structure of this compound allows it to interact with biological targets effectively. The presence of the pyrazole and furan rings enhances its ability to bind to enzymes and receptors involved in disease pathways.

Anticancer Activity

Research has demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, studies have shown that compounds similar to the one exhibit significant cytotoxicity against various human tumor cell lines.

CompoundCell Line TestedIC50 (µM)
Example 1MCF7 (Breast Cancer)3.79
Example 2NCI-H460 (Lung Cancer)12.50
Example 3Hep-2 (Laryngeal Cancer)3.25

These findings indicate that the compound may possess similar anticancer properties due to its structural components .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to significantly reduce levels of inflammatory markers such as TNF-α and IL-6. In one study, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that the target compound could also exhibit potent anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of pyrazole-containing compounds has also been documented. Some studies indicate effective inhibition against bacteria such as E. coli and fungi like Aspergillus niger, with certain derivatives showing promising results at concentrations as low as 40 µg/mL .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in treating various diseases:

  • Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated significant anticancer activity against multiple cell lines, leading to further exploration in clinical settings.
  • Inflammatory Disorders : Research showed that specific pyrazole compounds could reduce inflammation markers in animal models, paving the way for potential therapeutic applications.
  • Infectious Diseases : Pyrazole-based compounds were tested for their efficacy against resistant bacterial strains, showcasing their role in developing new antimicrobial therapies.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how can purity be ensured?

Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclocondensation (e.g., combining pyrazole and furan precursors) and amide coupling. Key steps include:

  • Temperature control : Reactions may require reflux in ethanol or similar solvents to avoid decomposition .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., pyrazole or furan moieties) .
  • Purification : Column chromatography or recrystallization (e.g., from DMF/EtOH mixtures) is critical for isolating high-purity products .
  • Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H/13C NMR (e.g., verifying methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (ESI-MS for molecular ion detection) .

Basic: How can the molecular structure of this compound be experimentally validated?

Answer:
Use a combination of spectroscopic and computational methods:

  • X-ray crystallography : Resolve bond lengths/angles of the pyrazole-furan-ethyl core (if single crystals are obtainable) .
  • NMR spectroscopy : Assign peaks for distinguishing features like the 3,5-dimethylpyrazole (δ 2.2–2.4 ppm, singlet for CH3 groups) and furan protons (δ 6.3–7.4 ppm) .
  • Elemental analysis (CHNS) : Validate empirical formula (e.g., %C: calculated 58.3%, observed 58.1%) using a Vario MICRO analyzer .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigate via:

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling to ensure reproducibility .
  • Structure-activity relationship (SAR) studies : Compare with analogs (e.g., N'-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]ethanediamide) to isolate functional group contributions .
  • Dose-response curves : Quantify IC50/EC50 values across multiple concentrations to rule out false positives .

Advanced: What computational methods are suitable for predicting this compound’s reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., E. coli DNA gyrase for antimicrobial hypotheses) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .

Advanced: How can reaction pathways for functionalizing the ethanediamide moiety be optimized?

Answer:
Focus on reaction conditions and selectivity:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the amide carbonyl .
  • Catalysis : Use DMAP or HOBt to reduce side reactions during coupling .
  • Kinetic monitoring : Track intermediates via in-situ FTIR (e.g., carbonyl stretch at ~1650 cm⁻¹) to adjust reaction time/temperature .

Basic: What are the key structural features influencing this compound’s potential as a biochemical probe?

Answer:

  • Pyrazole-furan core : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Methoxy/methyl groups : Improve lipophilicity (logP ~2.8 predicted via ChemDraw) for membrane permeability .
  • Ethanediamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., serine hydrolases) .

Advanced: How can researchers design experiments to study degradation or metabolic pathways?

Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions; monitor via LC-MS for degradation products .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .
  • Isotope labeling : Synthesize a 13C-labeled analog to trace metabolic intermediates via NMR .

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